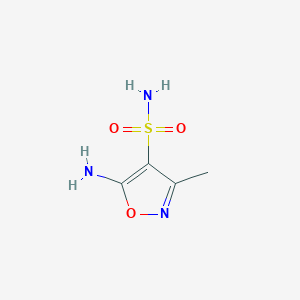![molecular formula C8H14ClNO B1378095 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-on-Hydrochlorid CAS No. 1384428-60-7](/img/structure/B1378095.png)
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-on-Hydrochlorid
Übersicht
Beschreibung
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is a bicyclic compound with a unique structure that makes it valuable in various fields of scientific research. Its molecular formula is C8H13NO·HCl, and it has a molecular weight of 175.66 g/mol . This compound is known for its stability and reactivity, making it a useful building block in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Biochemische Analyse
Biochemical Properties
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis, potentially affecting the levels of neurotransmitters in the brain. Additionally, 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased cell proliferation. Conversely, it can also induce apoptosis in specific cell types by triggering pathways associated with programmed cell death .
Molecular Mechanism
At the molecular level, 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. The compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression are also observed, with the compound influencing the transcription of genes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation. At high doses, toxic or adverse effects can occur, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux, leading to changes in the levels of metabolites. For instance, it may inhibit enzymes involved in the breakdown of neurotransmitters, resulting in increased levels of these molecules in the brain. Additionally, the compound can influence the synthesis of essential biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it may bind to proteins that facilitate its distribution to specific organelles or cellular regions .
Subcellular Localization
The subcellular localization of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethylamine with a suitable ketone precursor can lead to the formation of the bicyclic structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride: This compound has a similar bicyclic structure but lacks the ethyl group, leading to different reactivity and applications.
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one:
The uniqueness of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride lies in its specific structure, which provides distinct reactivity and makes it suitable for various specialized applications.
Eigenschaften
IUPAC Name |
3-ethyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-9-4-6-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJOKIQUIDYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC(C1)C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)





![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)





